

Spectroscopic Analysis of 1-(Quinazolin-6-yl)ethanone: A Technical Guide

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Compound of Interest

Compound Name: 1-(Quinazolin-6-yl)ethanone

Cat. No.: B15328852

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for experimental spectroscopic data (^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry) for **1-(Quinazolin-6-yl)ethanone** did not yield specific results for this compound. The following guide is a representative example of how such data would be presented and analyzed. The data herein is hypothetical and serves as a template for the analysis of a similar quinazoline derivative.

Introduction

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities, have made them a focal point of medicinal chemistry research. The introduction of an acetyl group at the 6-position of the quinazoline ring, yielding **1-(Quinazolin-6-yl)ethanone**, can significantly influence its electronic properties and potential biological interactions. A thorough spectroscopic analysis is paramount for the unequivocal identification and characterization of this compound, ensuring its purity and structural integrity for further studies. This guide provides a comprehensive overview of the expected spectroscopic characteristics of **1-(Quinazolin-6-yl)ethanone** and the experimental protocols for their acquisition.

Molecular Structure

The chemical structure of **1-(Quinazolin-6-yl)ethanone** is depicted below. The numbering of the quinazoline ring system is crucial for the assignment of spectroscopic signals.

Diagram of **1-(Quinazolin-6-yl)ethanone** Structure

Caption: Molecular structure of **1-(Quinazolin-6-yl)ethanone**.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for **1-(Quinazolin-6-yl)ethanone** based on the analysis of similar structures.

Table 1: ¹H NMR Spectroscopic Data (Hypothetical)

Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Number of Protons	Assignment
~9.50	s	-	1H	H-2
~9.30	s	-	1H	H-4
~8.80	d	~2.0	1H	H-5
~8.30	dd	~8.8, 2.0	1H	H-7
~8.00	d	~8.8	1H	H-8

| ~2.80 | s | - | 3H | -COCH₃ |

Table 2: ¹³C NMR Spectroscopic Data (Hypothetical)

Chemical Shift (δ , ppm)	Carbon Assignment
~197.0	C=O
~162.0	C-2
~158.0	C-4
~152.0	C-8a
~138.0	C-6
~135.0	C-5
~130.0	C-7
~128.0	C-4a
~125.0	C-8

| ~27.0 | -CH₃ |

Table 3: IR Spectroscopic Data (Hypothetical)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H stretch
~1690	Strong	C=O stretch (ketone)
~1610, 1580, 1500	Medium-Strong	C=C and C=N stretching
~1360	Medium	-CH ₃ bending

| ~850 | Strong | C-H out-of-plane bending |

Table 4: Mass Spectrometry Data (Hypothetical)

m/z	Ion
172.06	[M] ⁺
157.04	[M-CH ₃] ⁺

| 129.04 | [M-COCH₃]⁺ |

Experimental Protocols

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent).
- Sample Preparation: Approximately 5-10 mg of **1-(Quinazolin-6-yl)ethanone** was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (0.00 ppm).
- ¹H NMR Acquisition:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Spectral Width: 20 ppm
 - Acquisition Time: 4.08 s
 - Relaxation Delay: 1.0 s
- ¹³C NMR Acquisition:
 - Pulse Program: zgpg30
 - Number of Scans: 1024
 - Spectral Width: 240 ppm
 - Acquisition Time: 1.36 s

- Relaxation Delay: 2.0 s

4.2. Infrared (IR) Spectroscopy

- Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a universal attenuated total reflectance (UATR) accessory.
- Sample Preparation: A small amount of the solid sample was placed directly on the ATR crystal.
- Data Acquisition:
 - Scan Range: 4000-400 cm^{-1}
 - Number of Scans: 16
 - Resolution: 4 cm^{-1}

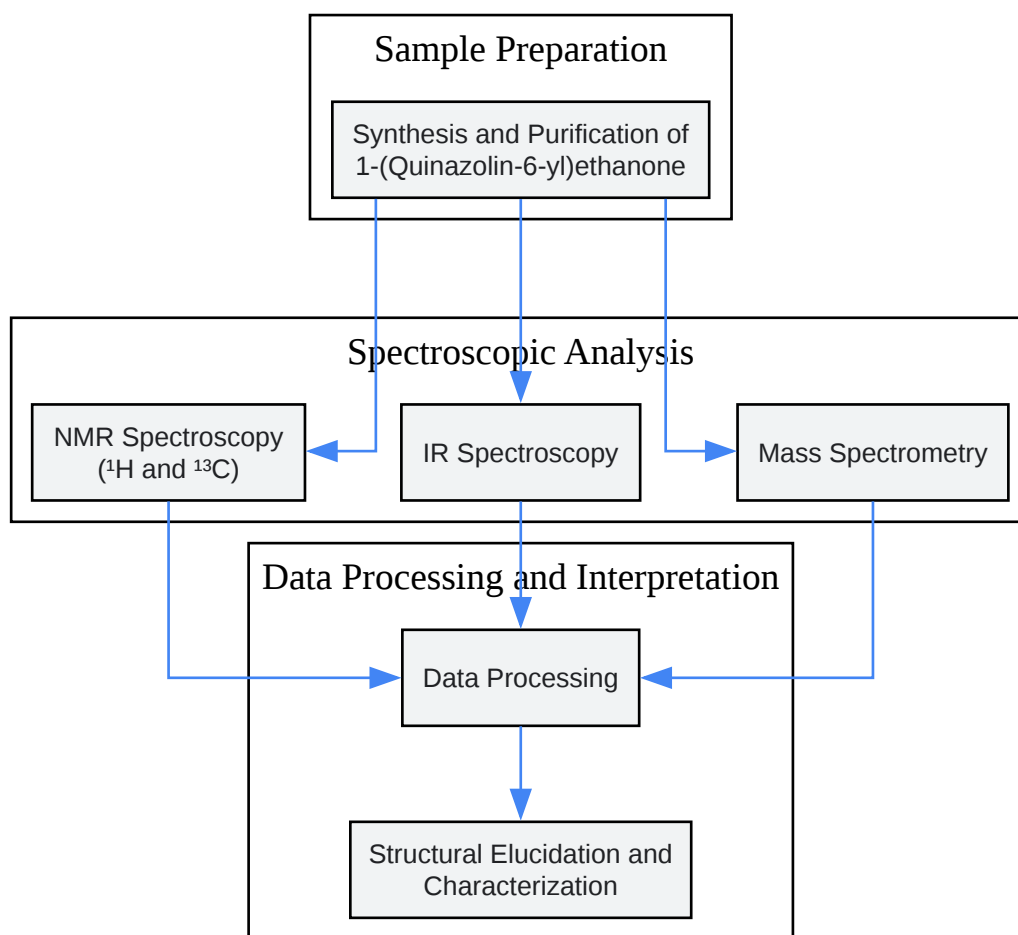
4.3. Mass Spectrometry (MS)

- Instrumentation: A Thermo Scientific Q Exactive Hybrid Quadrupole-Orbitrap mass spectrometer (or equivalent) with an electrospray ionization (ESI) source.
- Sample Preparation: The sample was dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 $\mu\text{g/mL}$.
- Data Acquisition (Positive Ion Mode):
 - Ionization Mode: ESI+
 - Capillary Voltage: 3.5 kV
 - Scan Range (m/z): 50-500
 - Source Temperature: 120 $^{\circ}\text{C}$

Visualization of Experimental Workflow

The general workflow for the spectroscopic analysis of **1-(Quinazolin-6-yl)ethanone** is outlined below.

Diagram of Spectroscopic Analysis Workflow



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